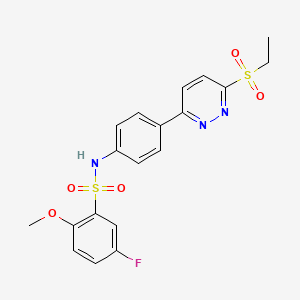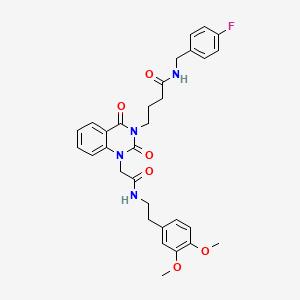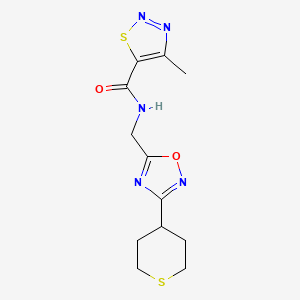
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the benzenesulfonamide group, and the various substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridazine ring and the various functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, and the pyridazine ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group might increase its water solubility, while the aromatic rings might contribute to its stability.Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibition
Sulfonamide derivatives, including N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide, have been identified as inhibitors of tubulin polymerization, a critical process in cell division. These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics essential for mitotic spindle formation, thereby halting cell division and exhibiting antitumor activity. The binding induces conformational changes in tubulin, as evidenced by the quenching of intrinsic tryptophan fluorescence, without affecting the GTPase activity, contrasting with colchicine's mode of action (Banerjee et al., 2005).
Antitumor Activity
Research on substituted indazole derivatives, including similar sulfonamide structures, has demonstrated significant antiproliferative and apoptotic activities against various human tumor cell lines. These compounds have been found to induce cell cycle arrest and apoptosis in a dose-dependent manner, highlighting their potential as antitumor agents. The molecular mechanism may involve interactions with the microtubule network, indicating a diverse therapeutic application spectrum for such sulfonamides (Abbassi et al., 2014).
COX-2 Inhibition
In the quest for novel anti-inflammatory agents, certain sulfonamide derivatives have been synthesized and evaluated for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selective inhibition represents a potential therapeutic approach for treating conditions like rheumatoid arthritis and osteoarthritis. The introduction of specific functional groups in these compounds, such as fluorine atoms, has been shown to enhance selectivity and potency, leading to the identification of promising candidates for further clinical development (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives are well known for their ability to inhibit carbonic anhydrase, an enzyme involved in many physiological and pathological processes. This inhibition has implications for treating conditions such as glaucoma, edema, and certain neurological disorders. Research into novel sulfonamide compounds has led to the identification of inhibitors with selectivity for specific carbonic anhydrase isoforms, which could lead to targeted therapies with reduced side effects (Gul et al., 2016).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Pyridazine derivatives have been studied for a range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5S2/c1-3-29(24,25)19-11-9-16(21-22-19)13-4-7-15(8-5-13)23-30(26,27)18-12-14(20)6-10-17(18)28-2/h4-12,23H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFECOSHLKPPIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767207.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2767210.png)
![4-Fluoro-3-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767211.png)

![5-{[(E)-2-furylmethylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2767217.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2767218.png)
![3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2767219.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767220.png)


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B2767225.png)
